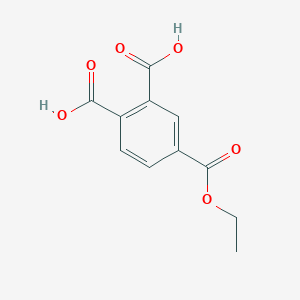
4-(Ethoxycarbonyl)phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethoxycarbonyl)phthalic acid is a chemical compound that is a derivative of phthalic acid . It is involved in oxidative hydroxylation for the preparation of phenols .
Synthesis Analysis
Phthalic acid derivatives are synthesized from phthalic anhydride and specific alcohols by Fischer esterification . A Pd (II)-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates has been developed . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
4-(Ethoxycarbonyl)phthalic acid contains total 39 bond(s); 25 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 carboxylic acid(s) (aromatic), 1 ester(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis
Phthalimides, a structural motif frequently found in natural products, pharmaceuticals, and organic materials, are synthesized through the condensation of phthalic acids/anhydrides with primary amines . Phthalic acid is used as a catalyst for the one-pot three-component Biginelli synthesis of 3,4-dihydropyrimidin-2- (1 H )-one derivatives via β-keto esters, aldehyde derivatives, and urea/thiourea .Physical And Chemical Properties Analysis
Phthalic Acid is the main chemical compound that is applied as an anhydride to create chemicals like dyes, phthalates, saccharin, perfumes, and many other useful products. The Phthalic Acid boiling point is 289 °C (1013 hPa) (decomposition) . Many carboxylic acids are colorless liquids with disagreeable odors .科学的研究の応用
Environmental and Health Impacts of Phthalic Acid Esters
Phthalic acid esters are widely recognized for their applications as plasticizers in industrial polymers. Their omnipresence in commercial products leads to significant human and environmental exposure. Research has highlighted the cytotoxicity, endocrine disruption, and oxidative stress caused by certain phthalates, emphasizing the need for comprehensive assessments of their biological impacts (Mankidy et al., 2013).
Biodegradation of Phthalic Acid Esters
Studies on the biodegradation of Di-(2-ethylhexyl) Phthalate by bacterial strains like Rhodococcus ruber YC-YT1 reveal the potential for using microbial solutions to remediate environments contaminated by phthalic acid esters. Such research underscores the adaptability and application of microbial strains in degrading phthalates in various environments, including saline conditions (Yang et al., 2018).
Analytical Methods and Environmental Monitoring
The development of analytical methods for determining phthalate esters in environmental samples, such as indoor dust, plays a critical role in monitoring and assessing human exposure to these compounds. Such methods enable the identification of major phthalates in household environments and contribute to understanding exposure pathways and potential health risks (Kubwabo et al., 2013).
Potential for Endocrine Disruption and Health Effects
Phthalates, including 4-(Ethoxycarbonyl)phthalic acid by extension of its structural similarity to other phthalic acid esters, may have implications for human health due to their potential as endocrine disruptors. Research indicates that exposure to certain phthalates can adversely affect reproductive health, developmental processes, and may be associated with other health outcomes (Latini et al., 2006).
Safety And Hazards
将来の方向性
Phthalates have become a pervasive environmental contaminant because of their widespread applications. Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .
特性
IUPAC Name |
4-ethoxycarbonylphthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c1-2-17-11(16)6-3-4-7(9(12)13)8(5-6)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCDWYLUYHRELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)phthalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2671969.png)
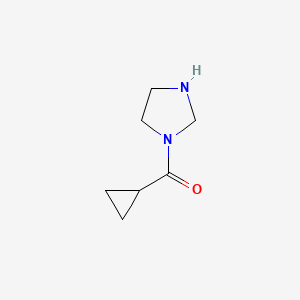
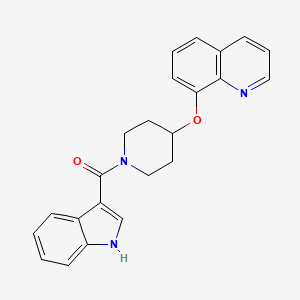
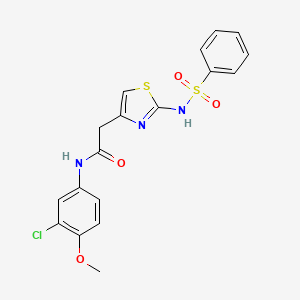
![3-((4-methoxyphenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2671974.png)
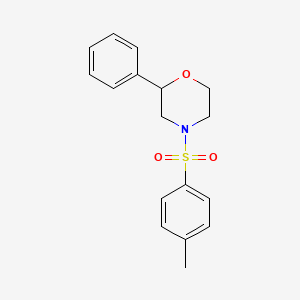
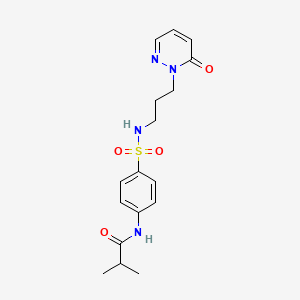
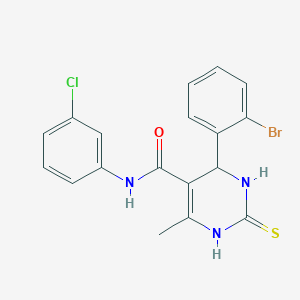
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2671983.png)
![(2R,7S,13R,14R,16S,19R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.0(2),.0(2),(1).0(1),(1).0(1),(2)]docosan-11-yl acetate](/img/structure/B2671984.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2671985.png)
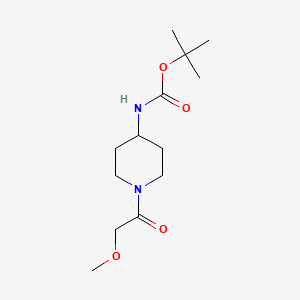
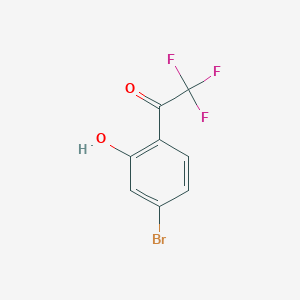
![methyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2671989.png)